molecular formula C15H12N2OS3 B2554729 (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 477243-01-9

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2554729
CAS No.: 477243-01-9
M. Wt: 332.45
InChI Key: QEMIEYLGSJRAQN-FNORWQNLSA-N
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Description

This compound belongs to the benzothiazole-acrylamide class, characterized by a benzo[d]thiazole core substituted with a methylthio (-SMe) group at position 2 and an acrylamide moiety linked to a thiophen-2-yl group. Benzothiazoles are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-19-15-17-12-6-4-10(9-13(12)21-15)16-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMIEYLGSJRAQN-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the benzo[d]thiazole derivative with thiophene-2-carboxaldehyde in the presence of a base, followed by the addition of an acrylamide precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the acrylamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the thiophene ring using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted benzo[d]thiazole or thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. The structure incorporates a thiazole ring known for its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 Value
Murine leukemia (L1210)~0.5 µM
Human cervical carcinoma (HeLa)~0.8 µM
Pancreatic ductal adenocarcinoma~1.0 µM

These values suggest that the compound may effectively induce apoptosis and inhibit tumor growth through modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Related thiazole derivatives have demonstrated inhibitory effects against a range of pathogens, making them potential candidates for developing new antibiotics. The minimum inhibitory concentrations (MICs) reported for these compounds are notably low, indicating strong potential for therapeutic applications in infectious diseases .

Organic Electronics

The unique electronic properties of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide make it suitable for applications in organic electronics. Its ability to form stable thin films and its favorable charge transport characteristics have led to its exploration in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research has shown that incorporating thiazole and thiophene moieties can enhance the electrical conductivity and stability of organic semiconductor materials .

Pesticidal Activity

Emerging studies suggest that this compound exhibits potential as a pesticide due to its biological activity against various plant pathogens and pests. The mechanism is thought to involve disruption of cellular processes in target organisms, leading to reduced viability and growth inhibition. Field trials have indicated effective pest control with minimal phytotoxicity to crops, making it a viable candidate for sustainable agricultural practices .

Case Study 1: Anticancer Research

A study by Romagnoli et al. investigated the anticancer effects of thiazole derivatives similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, supporting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives showed effective inhibition against several microbial strains, including resistant bacteria. The study highlighted the compound's potential role in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from patents, synthetic studies, and biological evaluations. Key differences lie in substituents on the benzothiazole ring, acrylamide modifications, and resultant physicochemical/biological properties.

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Substituents/Modifications Biological Activity/Notes Reference
(E)-N-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide - 2-(Methylthio)benzo[d]thiazole
- Thiophen-2-yl acrylamide
High lipophilicity (predicted logP ~3.5); potential kinase inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide - CF3 at C6
- Trimethoxyphenyl acetamide
Anticancer activity (IC50 < 1 µM in leukemia cell lines)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) - 4-Cl-benzylidene
- Thioxo-thiazolidinone
Antibacterial (MIC: 2 µg/mL vs. S. aureus); high yield (90%)
(Z)-3-Phenyl-N-propyl-2-[(E)-3-(thien-3-yl)acrylamido]acrylamide (2112) - Thien-3-yl acrylamide
- Propylamine side chain
Moderate cytotoxicity (IC50 ~10 µM in solid tumor models)
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide - 3-Cl-phenyl propanamide Antifungal activity (MIC: 8 µg/mL vs. C. albicans)

Key Observations:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., CF3 in ) enhance anticancer potency, while electron-donating groups (e.g., methylthio in the target compound) improve solubility and bioavailability.
  • Thiophene vs. Thien-3-yl: The thiophen-2-yl group in the target compound may offer stronger π-stacking compared to thien-3-yl derivatives .

Synthetic Accessibility: The target compound’s methylthio group simplifies synthesis compared to CF3-substituted analogs (e.g., 58–65% yields for trifluoromethyl derivatives vs. >70% predicted for methylthio analogs) . Thioxo-thiazolidinones (e.g., compound 9 ) require multistep synthesis, whereas acrylamides are often synthesized via direct coupling.

Physicochemical Properties :

  • Melting points for benzothiazole-acrylamides range widely (147–207°C ), influenced by hydrogen-bonding capacity and aromatic stacking.
  • The thiophene moiety in the target compound reduces crystallinity compared to chlorophenyl derivatives, enhancing solubility .

Research Findings and Implications

  • Antimicrobial Potential: Structural similarity to compound 9 suggests the target compound may exhibit antibacterial activity, though its thiophene group could shift specificity toward Gram-negative pathogens.
  • Kinase Inhibition : Analogous benzothiazole derivatives (e.g., ) inhibit tyrosine kinases (e.g., EGFR), implying a plausible mechanism for the target molecule.
  • Toxicity Considerations : Methylthio groups are metabolically stable compared to nitro substituents (e.g., compounds 12–13 ), reducing hepatotoxicity risks.

Biological Activity

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, as well as relevant case studies and research findings.

The compound is characterized by a unique structure that includes a benzothiazole moiety and a thiophene ring, which are known for their diverse biological activities. The inclusion of a methylthio group enhances its chemical properties and may contribute to its biological efficacy.

2. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2-(methylthio)benzo[d]thiazole with thiophen-2-yl-acrylamide under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

3.1 Antimicrobial Properties

Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activities. A study demonstrated that compounds with similar structures showed potent activity against various microbial strains, including bacteria and fungi .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Escherichia coli30 µg/mL
Candida albicans20 µg/mL

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells, indicating a promising therapeutic index . The mechanism is believed to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways.

Table 2: Cytotoxicity Profile Against Tumor Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)28
SK-Hep-1 (Liver)32
NUGC-3 (Gastric)30

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical pathways like apoptosis and cell proliferation. Studies suggest that these compounds may inhibit specific enzymes linked to cancer progression, such as cyclooxygenase (COX-II), thereby reducing inflammation and tumor growth .

5. Case Studies

Several case studies have illustrated the efficacy of benzothiazole derivatives in preclinical models:

  • Study on Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of synthesized benzothiazole derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
  • Anticancer Research : Another study focused on the selective cytotoxicity of related compounds against various cancer cell lines, demonstrating significant promise for future therapeutic applications .

6. Conclusion

This compound represents a class of compounds with noteworthy biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

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